molecular formula C12H16O3S B8761690 Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester CAS No. 135996-16-6

Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester

Cat. No.: B8761690
CAS No.: 135996-16-6
M. Wt: 240.32 g/mol
InChI Key: WSTKYJOCODCJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [(4-hydroxyphenyl)thio]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C12H16O3S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

135996-16-6

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

tert-butyl 2-(4-hydroxyphenyl)sulfanylacetate

InChI

InChI=1S/C12H16O3S/c1-12(2,3)15-11(14)8-16-10-6-4-9(13)5-7-10/h4-7,13H,8H2,1-3H3

InChI Key

WSTKYJOCODCJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 25.42 g of p-hydroxythiophenol was dissolved in 100 ml of methylene chloride, 20.2 g of triethylamine was dropwise added to the solution under ice cooling. Then, 39.2 g of tert-butyl bromoacetate was added to the mixture followed by reacting at room temperature for an hour. After completion of the reaction, the reaction mixture was washed with 3 times with 1N-HCl and once with saturated sodium chloride aqueous solution. After the organic phase was dried over magnesium sulfate, methylene chloride was distilled off to give tert-butyl (4-hydroxyphenylthio)acetate (quantitative).
Quantity
25.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
39.2 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.